
Bisphenol F bis(2,3-Dihydroxypropyl)ether
Übersicht
Beschreibung
Bisphenol F bis(2,3-dihydroxypropyl) ether is the hydrolyzed derivative of bisphenol F-diglycidyl ether (BFDGE), which is produced, when the internal coating of the food storage-can, containing BFDGE comes into contact with aqueous and acidic foodstuffs.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Bisphenol F bis(2,3-Dihydroxypropyl)ether dient als analytischer Referenzstandard in chromatographischen Verfahren. Es wird zur Quantifizierung von Analyten in Konserven und Getränken sowie in wasserbasierten Lebensmittelstimulanzien verwendet . Seine Rolle in der analytischen Chemie ist entscheidend, um die Sicherheit und Konformität von Lebensmittelverpackungsmaterialien zu gewährleisten.
Lebensmittelindustrie
In der Lebensmittelindustrie ist diese Verbindung bedeutsam, da sie ein hydrolysiertes Derivat von Bisphenol F-Diglycidylether (BFDGE) ist. Wenn die Innenbeschichtung von Lebensmittelkonserven, die BFDGE enthalten, mit wässrigen und sauren Lebensmitteln in Kontakt kommt, entsteht this compound . Es ist unerlässlich, die Migration von Stoffen aus Verpackungen in Lebensmittel zu untersuchen.
Materialwissenschaften
Diese Verbindung wird in den Materialwissenschaften eingesetzt, insbesondere bei der Synthese von Organosolharzen. Es hilft, die thermische Degradation von Polymeren zu verhindern, und ist ein Nebenprodukt bei der Entfernung von Salzsäure in Organosolharz, was zu einer chlorierten Verbindung führt . Seine Untersuchung hilft bei der Entwicklung stabilerer und haltbarerer Materialien.
Umweltwissenschaften
Die Rolle von this compound in den Umweltwissenschaften hängt mit seinem Vorkommen in Beschichtungen von Lebensmittelkonserven zusammen. Die Forschung in diesem Bereich konzentriert sich auf die Umweltauswirkungen solcher Verbindungen, insbesondere wenn sie in Lebensmittel auslaugen und anschließend in das Ökosystem gelangen .
Kosmetik
In der Kosmetik kann this compound in die Formulierung von Produkten involviert sein oder als Referenzstandard für die Qualitätskontrolle dienen. Die Sicherheit solcher Verbindungen ist aufgrund des direkten Hautkontakts von besonderem Interesse .
Wirkmechanismus
Target of Action
It is a derivative of bisphenol f diglycidyl ether (bfdge), which suggests that it may interact with similar biological targets .
Mode of Action
As a derivative of BFDGE, it may share similar interactions with its targets .
Result of Action
As a derivative of BFDGE, it may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol F bis(2,3-dihydroxypropyl) ether. For instance, it is produced when the internal coating of a food storage can, containing BFDGE, comes into contact with aqueous and acidic foodstuffs . This suggests that the compound’s action can be influenced by the acidity and water content of its environment.
Eigenschaften
IUPAC Name |
3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRHUPDMVWBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398013 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72406-26-9 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions Bisphenol F bis(2,3-dihydroxypropyl) ether is less cytotoxic than its parent compound, BFDGE. What might explain this difference in toxicity?
A1: The study suggests that the reduced cytotoxicity of Bisphenol F bis(2,3-dihydroxypropyl) ether compared to BFDGE could be attributed to the structural changes introduced by hydroxylation. [] The addition of hydroxyl groups (-OH) to the molecule might alter its reactivity, binding affinity to cellular targets, and metabolic pathways, ultimately leading to lower toxicity. Further research is needed to understand the precise mechanisms underlying this difference.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


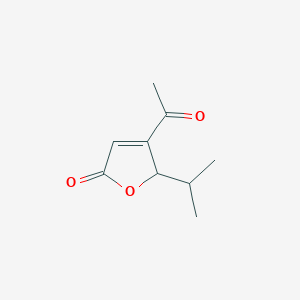

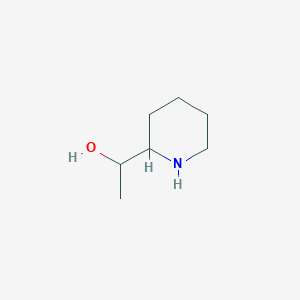

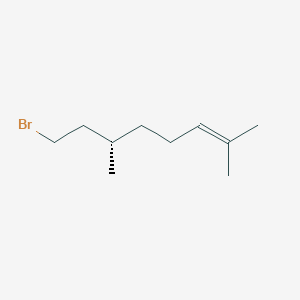
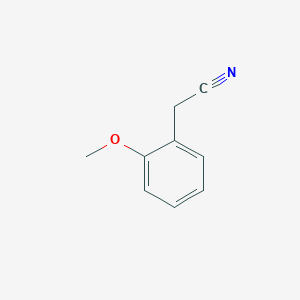
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)


![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
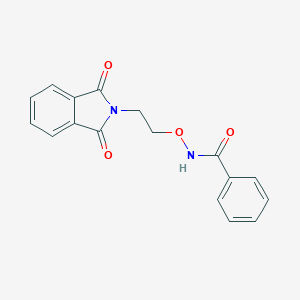
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)

